2-[(4-chlorophenyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(4-chloroanilino)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-2-7-14-19-15(13(9-21)16(22)20(14)8-10)18-12-5-3-11(17)4-6-12/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZWYKWVJZWFMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=O)NC3=CC=C(C=C3)Cl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-chlorophenyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H12ClN3O
- Molecular Weight : 299.74 g/mol
- IUPAC Name : this compound
The presence of the chlorophenyl group and the pyrido-pyrimidine core is significant for its biological activity.
Research indicates that compounds with a pyrido[1,2-a]pyrimidine structure often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Many derivatives have been shown to inhibit key enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes.
- Kinase Inhibition : Certain derivatives demonstrate inhibitory effects on various kinases, which play critical roles in cell signaling and proliferation.
Anti-inflammatory Activity
Studies have shown that derivatives of pyrido[1,2-a]pyrimidines can significantly inhibit COX enzymes. For instance, a study reported that specific analogs demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib. The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators such as prostaglandins.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of various signaling pathways. The presence of the chlorophenyl group enhances its interaction with cellular targets.
Case Studies
- Study on Anti-inflammatory Effects : A recent study assessed the anti-inflammatory effects of several pyrido[1,2-a]pyrimidine derivatives in carrageenan-induced paw edema models in rats. The results indicated that these compounds exhibited significant anti-inflammatory effects, with ED50 values comparable to indomethacin.
- Kinase Profiling : In vitro studies have demonstrated that certain derivatives exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituents on the Phenyl Ring : Electron-donating groups enhance activity.
- Positioning of Functional Groups : The position of the amino and carbonyl groups plays a critical role in determining potency against specific biological targets.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key analogs differ in substituents at positions 2 and 7, altering electronic, steric, and solubility profiles. Below is a comparative analysis:
*Calculated based on molecular formula.
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites for nucleophilic attack .
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) to guide derivatization for drug discovery .
- Solvent effect modeling : COSMO-RS simulations predict solubility and stability in different solvents .
What in vitro assays evaluate the biological activity of this compound?
Advanced Research Question
For potential pharmacological applications:
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess half-life and CYP450 interactions .
How do solvent polarity and catalyst choice affect reaction yields?
Advanced Research Question
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to DCM .
- Catalyst optimization : Pd/C or Xantphos/Pd₂(dba)₃ improves coupling reactions (e.g., Suzuki-Miyaura for pyrimidine functionalization) .
- Microwave vs. conventional heating : Microwave irradiation reduces reaction time (30 min vs. 24 h) and increases yield by 15–20% .
What stability studies are critical for long-term storage?
Advanced Research Question
- Forced degradation : Expose to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days. Monitor via HPLC for decomposition .
- pH stability : Test solubility and degradation in buffers (pH 1–12) to identify optimal storage conditions .
- Lyophilization : Freeze-drying improves stability of hygroscopic derivatives for archival storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
